Cas no 1404561-06-3 (tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate)

Tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate is a boronate ester derivative commonly employed as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity, facilitating efficient aryl-aryl bond formation. The tert-butyl carbamate (Boc) protecting group ensures selective deprotection under mild acidic conditions, making it valuable in multistep syntheses. Its nitro substituent further allows for subsequent functionalization, broadening its utility in pharmaceutical and materials science applications. This compound is characterized by high purity and consistent performance, making it a reliable choice for researchers requiring precise and controlled borylation reactions.
tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate structure
1404561-06-3 structure
Product name:tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
CAS No:1404561-06-3
MF:C17H25BN2O6
MW:364.201205015183
MDL:MFCD20036254
CID:5525793
PubChem ID:71007411

tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
    • Carbamic acid, N-[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate
    • MDL: MFCD20036254
    • Inchi: 1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-10-11(8-9-13(12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21)
    • InChI Key: GMAMGRPWMDJGHV-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1[N+]([O-])=O

tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate Security Information

tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate Customs Data

  • HS CODE:2931900090

tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-23703577-0.1g
tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
1404561-06-3 95%
0.1g
$1269.0 2024-06-19
Enamine
EN300-23703577-5.0g
tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
1404561-06-3 95%
5.0g
$4184.0 2024-06-19
Enamine
EN300-23703577-2.5g
tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
1404561-06-3 95%
2.5g
$2828.0 2024-06-19
Enamine
EN300-23703577-10.0g
tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
1404561-06-3 95%
10.0g
$6205.0 2024-06-19
Enamine
EN300-23703577-0.5g
tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
1404561-06-3 95%
0.5g
$1385.0 2024-06-19
Enamine
EN300-23703577-0.25g
tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
1404561-06-3 95%
0.25g
$1328.0 2024-06-19
Enamine
EN300-23703577-10g
tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
1404561-06-3
10g
$6205.0 2023-09-15
Enamine
EN300-23703577-1g
tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
1404561-06-3
1g
$1442.0 2023-09-15
Enamine
EN300-23703577-0.05g
tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
1404561-06-3 95%
0.05g
$1212.0 2024-06-19
Enamine
EN300-23703577-1.0g
tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
1404561-06-3 95%
1.0g
$1442.0 2024-06-19

tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate Related Literature

Additional information on tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate

Introduction to Tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (CAS No. 1404561-06-3)

Tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, identified by its CAS number 1404561-06-3, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of extensive research and development. The molecular structure of this compound features a tert-butyl group, a N-substituent, and a nitro functional group, all of which contribute to its unique reactivity and potential applications.

The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl moiety in the compound's structure highlights its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. This boronic ester functionality allows for the facile introduction of aryl groups into various molecular frameworks, making it an invaluable tool in the construction of complex organic molecules. Such reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies that leverage small molecule inhibitors to modulate biological pathways. Tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate has been explored as a potential intermediate in the synthesis of novel therapeutic agents. Its nitro group can be reduced to an amine, providing a versatile handle for further functionalization. This transformation is particularly useful in medicinal chemistry for introducing polar functionalities that enhance binding affinity to biological targets.

The carbamate group in this compound also plays a crucial role in its chemical behavior. Carbamates are known for their stability under various reaction conditions while still being capable of participating in nucleophilic substitution reactions. This balance makes them ideal for constructing biologically active molecules that require both stability and reactivity. The tert-butyl group further enhances the compound's stability by providing steric hindrance against unwanted side reactions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with unprecedented accuracy. Tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate has been subjected to virtual screening studies to identify potential binding interactions with biological targets. These studies have revealed promising leads for further development into drug candidates. The combination of experimental synthesis and computational modeling provides a powerful approach to accelerating the discovery process.

The synthetic utility of this compound extends beyond pharmaceutical applications. In materials science, boronic esters are widely used in the preparation of polymers and coatings due to their ability to undergo controlled polymerization reactions. The presence of the tetramethyl-dioxaborolane moiety in Tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate makes it an excellent candidate for such applications. Researchers have explored its use in creating high-performance polymers with tailored properties for use in electronics, aerospace, and automotive industries.

The environmental impact of chemical synthesis is also a growing concern in modern research. The development of greener synthetic methods has become a priority for chemists worldwide. Tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate exemplifies this trend through its participation in transition-metal-catalyzed reactions that minimize waste and energy consumption. These methods align with the principles of sustainable chemistry and are essential for reducing the ecological footprint of chemical manufacturing.

In conclusion, Tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate (CAS No. 1404561-06-3) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features make it an invaluable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics and materials.

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